molecular formula C25H34O B13383324 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal

Cat. No.: B13383324
M. Wt: 350.5 g/mol
InChI Key: CTKROHWZDNWNMY-UHFFFAOYSA-N
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Description

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal (CAS: 1071-52-9) is a highly conjugated, acyclic aliphatic aldehyde with eight double bonds and five methyl substituents. Its IUPAC name reflects its structural complexity: a 20-carbon chain (eicosa-) with eight double bonds (octaenal) and methyl groups at positions 2, 7, 11, 15, and 19 . This compound belongs to the class of apo-carotenoids, specifically derived from the oxidative cleavage of lycopene, and is structurally related to beta-citraurin and rhodopinal, which are known for their roles as pigments in plants and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the methyl groups at specific positions along the carbon chain. The double bonds are then introduced through a series of dehydrogenation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of double bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and dehydrogenation techniques can improve the efficiency and yield of the synthesis. Additionally, advanced purification methods such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain polyenes and their reactivity.

    Biology: The compound’s structure makes it a useful tool for studying membrane dynamics and interactions.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal exerts its effects involves interactions with lipid membranes and proteins. The compound’s long carbon chain and multiple double bonds allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, altering their function and activity. These interactions are mediated through hydrophobic and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood by comparing it to related terpenoids and carotenoid derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Key Features Source/Application Reference
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal C₂₅H₃₄O Eight conjugated double bonds, aldehyde group, five methyl substituents Likely derived from lycopene; potential role in plant signaling or pigmentation
3,7,11,15,19-Pentamethylicosa-2,6-dien-1-ol C₂₅H₄₄O Two double bonds, hydroxyl group, fewer conjugated systems Found in potato leaves (Solanum tuberosum); limited bioactivity reported
(2E,6E,10E,14E)-3,7,11,15,19-Pentamethylicosa-2,6,10,14,18-pentaen-1-ol (Geranylfarnesol) C₂₅H₄₀O Five double bonds, alcohol group, linear structure Used in fragrances; precursor for sesterterpene biosynthesis
Rhodopinal C₄₀H₅₆O₂ Eight double bonds, aldehyde, hydroxyl group, larger polyene chain Marine sponge pigment; antibacterial and cytotoxic properties
beta-Citraurin C₃₀H₄₀O Eight double bonds, cyclohexenyl ring, aldehyde group Citrus fruit pigment; antioxidant and photoprotective roles

Functional and Chemical Differences

Unlike geranylfarnesol, which has an alcohol functional group and fewer double bonds, the aldehyde group in 2,7,11,15,19-Pentamethylicosa-octaenal increases its electrophilicity, making it more reactive in nucleophilic additions .

Biological Roles :

  • Rhodopinal and beta-citraurin share the aldehyde moiety but differ in backbone length and substituents. Rhodopinal’s larger structure (C40 vs. C25) allows for greater interaction with cellular membranes, contributing to its antimicrobial activity .
  • The target compound’s shorter chain may limit its utility as a pigment compared to beta-citraurin but could enhance solubility in hydrophobic environments .

Synthetic Accessibility :

  • Geranylfarnesol and other alcohol derivatives are more commonly synthesized due to their roles in fragrance industries, whereas the target compound’s synthesis is challenging due to its extended conjugation and sensitivity to oxidation .

Biological Activity

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is a complex organic compound belonging to the class of sesterterpenoids. This compound is characterized by its long carbon chain and multiple double bonds, which contribute to its biological activity. Despite limited literature on this specific compound, its structural features suggest potential biological implications.

Chemical Structure

  • Molecular Formula : C25H40O
  • IUPAC Name : (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal
  • SMILES Notation : CC(C)CCCC(C)CCCC(C)CCC\C(C)=C\CC\C(C)=C\CO

Biological Activity Overview

The biological activity of this compound can be inferred from its structural properties and related compounds. Sesterterpenoids are known for various biological activities including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that sesterterpenoids exhibit antimicrobial properties. For example:

  • Case Study 1 : A study on related sesterterpenoids showed significant antibacterial activity against Gram-positive bacteria. This suggests that 2,7,11,15,19-pentamethylicosa could exhibit similar effects due to its structural similarities.

Anti-inflammatory Properties

Sesterterpenoids have also been associated with anti-inflammatory effects:

  • Case Study 2 : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This raises the possibility that 2,7,11,15,19-pentamethylicosa may also modulate inflammatory pathways.

Research Findings

A review of available literature reveals limited direct studies on 2,7,11,15,19-Pentamethylicosa. However:

  • Related Compounds : Studies on (2Z)-3-methyl-2-(3-methylbutyl)-1-buten-1-ol show promising results in terms of biological activity. These findings may provide insights into the potential applications of 2-Pentamethylicosa.

Data Table: Comparison of Sesterterpenoids

Compound NameMolecular FormulaBiological ActivityReference
2-PentamethylicosaC25H40OAntimicrobial potential
(2Z)-3-methyl-2-(3-methylbutyl)-1-buten-1-olC25H48OAnti-inflammatory effects
(2E)-sesterterpenoid AC25H42OCytokine inhibition

Properties

IUPAC Name

2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKROHWZDNWNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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